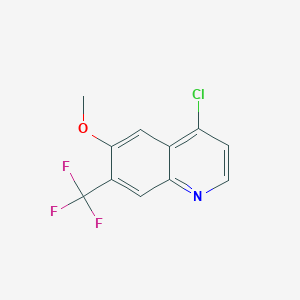

4-Chloro-6-methoxy-7-trifluoromethylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various quinoline derivatives, including those with chloro, methoxy, and trifluoromethyl groups, has been extensively studied. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves a series of reactions including nitration, reduction, and cyclization . Similarly, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction . Another study reported the regiospecific preparation of trifluoromethyl substituted 4-(1H-pyrazol-1-yl)-7-chloroquinolines, starting from 7-chloro-4-hydrazinoquinoline . Additionally, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was synthesized from methyl 4-hydroxy-3-methoxybenzoate through substitution, nitration, reduction, cyclization, and chlorination . The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was also reported, starting from 4-methoxyaniline .

Molecular Structure Analysis

X-ray powder diffraction (XRPD) and X-ray crystallography have been used to determine the molecular structures of these quinoline derivatives. For example, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline crystallizes in an orthorhombic system with specific unit-cell parameters . Another compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was shown to crystallize in the orthorhombic system, space group Pbca, with its molecular structure confirmed by X-ray crystallography .

Chemical Reactions Analysis

The quinoline derivatives undergo various chemical reactions. For instance, 7-chloro-4-methoxyquinoline was treated with thiophosgene and barium carbonate, leading to ring scission and the formation of other heterocyclic systems . The dehydration reaction of 4,5-dihydropyrazolylquinolines under acid conditions furnished a new series of 4-(3-substituted-5-trifluoromethyl-1H-pyrazol-1-yl)-7-chloroquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the orthorhombic crystalline structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline suggests a rigid and well-defined molecular geometry, which could influence its reactivity and interaction with other molecules . The compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline acts as an effective inhibitor on the proliferation of a lung cancer cell line, indicating its potential biological activity .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Methods : The compound 4-Chloro-6-methoxy-7-trifluoromethylquinoline has been synthesized through various methods, demonstrating its potential for large-scale production. Zhao, Lei, and Guo (2017) described a synthesis method starting with cheap raw materials, simple experimental operations, and mild reaction conditions, achieving a yield of 85% (Zhao, Lei, & Guo, 2017).

Structural Characterization : In-depth characterization of similar compounds has been conducted using various techniques like NMR, MS, FT-IR, FT-Raman, UV–Vis, and X-ray diffraction. For instance, Murugavel et al. (2017) performed extensive characterization of a related compound, contributing to understanding its molecular structure and properties (Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017).

Potential Applications in Chemistry

Chemosensors : A derivative of the compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, has been evaluated for its application as a chemosensor for cadmium, showing potential for use in detecting Cd^2+ concentrations in waste streams and food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Fluorescent Properties : The fluorescent properties of related compounds, like 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles, have been investigated, revealing their potential in applications requiring long-waved fluorescence spectra and high quantum yields (Enoua, Lahm, Uray, & Stadlbauer, 2014).

Applications in Biological Studies

- Tubulin-Polymerization Inhibitors : Studies have shown that compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety can act as tubulin-polymerization inhibitors, showing significant in vitro cytotoxic activity. This indicates potential applications in cancer research and therapy (Wang, Guan, Ohkoshi, Guo, Wang, Zhu, Wang, Wang, Hamel, Yang, Li, Qian, Morris-Natschke, Yuan, Lee, & Xie, 2014).

properties

IUPAC Name |

4-chloro-6-methoxy-7-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-10-4-6-8(12)2-3-16-9(6)5-7(10)11(13,14)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJAPOKMQVAINS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25759-93-7 |

Source

|

| Record name | 4-chloro-6-methoxy-7-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524583.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)

![3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2524592.png)

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)

![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)

![3-(Prop-2-enoylamino)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]propanamide](/img/structure/B2524601.png)